molecular formula C20H31N5O2 B2588081 1,6,7-trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899988-67-1

1,6,7-trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2588081
CAS No.: 899988-67-1
M. Wt: 373.501
InChI Key: QQEVOMRUDDODLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6,7-Trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (: 899988-67-1) is a chemical compound supplied for research use only. This purine-dione derivative, with a molecular formula of C20H31N5O2 and a molecular weight of 373.49 g/mol, features a specific substitution pattern with methyl and pentyl groups . It belongs to a class of imidazo[2,1-f]purine-dione compounds that are of significant interest in medicinal chemistry and drug discovery. While specific biological data for this particular analogue is limited in the public domain, structurally related compounds within this chemical family have demonstrated considerable promise in preclinical research. For instance, a closely related analogue, 3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CB11), has been identified as a purine-based PPARγ agonist with demonstrated anticancer activity in models of non-small cell lung cancer (NSCLC) and has been shown to overcome radioresistance . This suggests that the imidazo[2,1-f]purine-2,4-dione core is a valuable scaffold for developing potential therapeutic agents. The presence of the dual pentyl chains in this specific compound may influence its lipophilicity and interaction with biological targets, making it a candidate for investigating structure-activity relationships (SAR). Researchers can utilize this compound as a building block or reference standard in programs aimed at developing novel oncology therapeutics, enzyme inhibitors, or probes for studying purinergic signaling pathways. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

4,7,8-trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O2/c1-6-8-10-12-23-14(3)15(4)25-16-17(21-19(23)25)22(5)20(27)24(18(16)26)13-11-9-7-2/h6-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEVOMRUDDODLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCCCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form the imidazo[2,1-f]purine core.

    Intramolecular Cyclizations: This step is crucial for forming the heterocyclic structure.

    Functional Group Modifications: Introduction of methyl and pentyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: For more efficient and scalable production, continuous flow methods can be employed, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1,6,7-trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of functional groups, commonly using halogenation or nitration reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1,6,7-trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Imidazo-Purine-Dione Derivatives

Compound Name & Structure Substituents & Key Features Biological Activity & Findings References
1,6,7-Trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 1,6,7-trimethyl; 3,8-dipentyl Limited direct data. Predicted moderate lipophilicity and metabolic stability based on alkyl chains. [6]
CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione) 8-(2-aminophenyl); 3-butyl; 1,6,7-trimethyl PPARγ agonist; induces apoptosis in NSCLC via ROS production, MMP collapse, and caspase-3 activation. [2]
3i (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-imidazo-purine-dione) 8-pentyl-piperazinyl (2-fluorophenyl); 1,3,7-trimethyl Potent 5-HT1A/5-HT7 ligand (Ki < 10 nM). Antidepressant activity at 2.5–5 mg/kg in FST; anxiolytic in mice. [1, 7, 9]
AZ-853 (1,3-dimethyl-8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-imidazo-purine-dione) 8-butyl-piperazinyl (2-fluorophenyl); 1,3-dimethyl Partial 5-HT1A agonist; moderate brain penetration. Antidepressant activity with weight gain and hypotension side effects. [3, 12]
AZ-861 (1,3-dimethyl-8-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl) 8-butyl-piperazinyl (3-CF3-phenyl); 1,3-dimethyl Stronger 5-HT1A agonism than AZ-853. Causes lipid metabolism disturbances without weight gain. [3]
Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl)-1,3-dimethyl) 8-butyl-dihydroisoquinolinyl (6,7-dimethoxy); 1,3-dimethyl Dual 5-HT1A/D2 receptor affinity (Ki ~20 nM). PDE4B/PDE10A inhibition (IC50 ~50–100 µM). [12]

Receptor Binding and Selectivity

  • 5-HT1A/5-HT7 Affinity: Fluorophenyl-piperazinyl derivatives (e.g., 3i, AZ-853, AZ-861) exhibit nanomolar affinity for 5-HT1A receptors, with trifluoromethyl substitution (AZ-861) enhancing agonism .
  • PDE Inhibition : Alkyl chains at position 8 (e.g., butyl in AZ-853) reduce PDE4B/PDE10A inhibition compared to shorter chains, suggesting that longer substituents (e.g., dipentyl) may further diminish enzyme activity .

Key Research Findings and Structural Insights

Substituent Positioning : Fluorine or CF3 groups at the phenyl ring’s meta/para positions (AZ-861 vs. AZ-853) enhance 5-HT1A binding and functional activity .

Alkyl Chain Length : Longer chains (e.g., pentyl in 3i) improve receptor affinity but reduce PDE inhibition .

Hybrid Ligands: Incorporation of dihydroisoquinoline (Compound 5) enables dual receptor/enzyme targeting, though with reduced potency .

Biological Activity

1,6,7-trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family, characterized by its unique fused imidazole and purine ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter modulation and possible therapeutic applications.

Structural Characteristics

The compound features multiple substituents including methyl and pentyl groups that influence its physical and chemical properties. The presence of these alkyl chains is significant as they can affect the compound's lipophilicity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound suggests potential interactions with various biological receptors. Notably, similar compounds have shown binding affinity for serotonin receptors which are crucial in mood regulation and anxiety disorders.

Table 1: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
1-methyl-3-(pentyl)-imidazo[2,1-f]purineOne methyl and one pentyl groupPotential antitumor activity
7-methyl-3-(phenyl)-imidazo[2,1-f]purinePhenyl substituentSerotonin receptor modulation
3-(2-chlorobenzyl)-7-methylimidazo[2,1-f]purineChlorobenzyl substituentInhibits TGF-beta signaling

While specific data on the mechanism of action for this compound is limited, molecular docking studies suggest that similar compounds can effectively bind to serotonin receptors (5-HT_1A and 5-HT_7) and dopamine receptors (D_2). This binding may lead to alterations in neurotransmitter activity that could be beneficial in treating conditions such as depression and anxiety .

Case Studies and Research Findings

Recent studies have explored derivatives of imidazo[2,1-f]purine compounds for their antidepressant and anxiolytic properties. For instance:

  • A study evaluated derivatives with varying alkyl substitutions and found that certain configurations exhibited significant affinity for serotonin receptors along with notable antidepressant effects in animal models .
  • Another research highlighted the synthesis of fluorinated arylpiperazinyl derivatives which demonstrated enhanced receptor affinity and potential therapeutic efficacy against anxiety disorders .

Q & A

Q. What are the established synthetic routes for 1,6,7-trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives?

The synthesis typically involves alkylation of xanthine precursors at the N-1 and N-3 positions, followed by coupling with pentyl chains and piperazine-based substituents. Key steps include:

  • N-Alkylation : Using methyl iodide or other alkylating agents to introduce methyl groups at positions 1, 6, and 7 .
  • Piperazine coupling : Introducing dipentyl chains via nucleophilic substitution or Huisgen cycloaddition (click chemistry) for the N-8 position .
  • Purification : Chromatography (e.g., silica gel) and recrystallization to isolate pure derivatives .

Q. How are in vitro assays designed to evaluate 5-HT1A receptor affinity for this compound?

  • Receptor binding assays : Use radioligands like [³H]-8-OH-DPAT in competition binding studies with HEK-293 cells expressing human 5-HT1A receptors.
  • Functional assays : Measure cAMP inhibition or ERK phosphorylation to assess agonist/antagonist activity .
  • Data interpretation : Calculate Ki values using the Cheng-Prusoff equation and validate with reference agonists (e.g., buspirone) .

Q. What preliminary pharmacological evaluations are critical before advancing to in vivo studies?

  • Lipophilicity : Determine logP values using micellar electrokinetic chromatography (MEKC) to predict blood-brain barrier penetration .
  • Metabolic stability : Incubate with human liver microsomes (HLMs) to assess CYP450-mediated degradation .
  • Selectivity screening : Test against off-target receptors (e.g., 5-HT7, α1-adrenergic) to minimize side effects .

Advanced Research Questions

Q. How do structural modifications at the N-3 and N-8 positions influence 5-HT1A receptor activity and selectivity?

  • N-3 substituents : Methyl groups enhance metabolic stability but reduce receptor affinity. Fluorinated or trifluoromethyl groups at N-8 improve both binding (Ki < 1 nM) and functional agonism .
  • Piperazine linker length : Longer alkyl chains (e.g., butyl vs. pentyl) increase brain penetration but may reduce aqueous solubility .
  • SAR insights : Substituent polarity and steric bulk at the phenyl ring (e.g., 2-fluoro vs. 3-trifluoromethyl) dictate receptor subtype selectivity .

Q. What experimental strategies resolve contradictions between in vitro receptor affinity and in vivo antidepressant efficacy?

  • Pharmacokinetic profiling : Compare plasma and brain concentrations using LC-MS to identify discrepancies in bioavailability .
  • Receptor occupancy studies : Use PET imaging with selective radiotracers to confirm target engagement in relevant brain regions .
  • Mechanistic validation : Employ knockout mouse models (e.g., 5-HT1A⁻/⁻) to isolate receptor-specific effects .

Q. How can researchers optimize brain penetration while maintaining metabolic stability?

  • LogP adjustments : Aim for logP values between 2.5–3.5 to balance BBB permeability and solubility .
  • Prodrug strategies : Introduce ester moieties at the N-8 position to enhance absorption, followed by enzymatic hydrolysis in the brain .
  • In silico modeling : Use molecular dynamics (MD) simulations to predict BBB transport via passive diffusion or carrier-mediated uptake .

Q. What advanced in vivo models assess long-term safety beyond acute toxicity?

  • Repeated-dose studies : Administer compounds for 14–28 days in mice, monitoring weight gain, lipid profiles, and cardiovascular parameters (e.g., systolic blood pressure) .
  • Neurobehavioral assays : Evaluate sedation (rotarod test) and cognitive impairment (Morris water maze) to detect CNS side effects .
  • Histopathology : Examine liver, kidney, and brain tissues post-mortem for signs of toxicity .

Q. How do fluorinated arylpiperazinyl substitutions impact PDE inhibition versus 5-HT receptor activity?

  • Dual-target profiling : Test compounds against PDE4B/PDE10A isoforms alongside 5-HT1A receptors. Fluorinated derivatives (e.g., AZ-861) show <10% PDE inhibition at 10 µM, ensuring selectivity .
  • Functional trade-offs : Trifluoromethyl groups enhance 5-HT1A agonism (EC50 = 15 nM) but marginally increase PDE4B inhibition compared to non-fluorinated analogs .

Methodological Considerations

Q. How to design studies analyzing contradictory data between functional assays (e.g., cAMP vs. ERK pathways)?

  • Pathway-specific profiling : Use biased agonism assays (e.g., β-arrestin recruitment vs. G-protein activation) to quantify signaling bias .
  • Cross-validation : Compare results across multiple cell lines (e.g., CHO vs. HEK-293) to rule out system-specific artifacts .

Q. What computational approaches predict binding modes to 5-HT1A receptors?

  • Docking studies : Use AutoDock Vina or Schrödinger Maestro to model ligand-receptor interactions, focusing on Ser199 and Asp116 residues .
  • MD simulations : Perform 100-ns simulations in explicit membranes to assess stability of the ligand-receptor complex .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.